
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide is a derivative of thiazolidinedione, which is a heterocyclic compound containing a five-membered ring with an oxygen atom and two sulfur atoms at non-adjacent positions. This compound is structurally related to the class of compounds that have been synthesized and evaluated for their hypoglycemic activity in the Wister albino mice animal model . The presence of the 4-fluorophenyl group and the methoxyacetamide moiety suggests that it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds involves a multi-step process under mild reaction conditions, which typically results in good yields . Although the exact synthesis of this compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed. For instance, the synthesis of alpha-fluorovinyl Weinreb amides from a fluorinated building block has been reported, which involves condensation reactions with aldehydes and cyclic ketones . This suggests that the synthesis of the compound may also involve the use of a fluorinated intermediate and condensation steps.
Molecular Structure Analysis
The molecular structure of this compound is likely to exhibit certain stereoelectronic effects due to the presence of the fluorine atom. Fluorine is highly electronegative and can influence the electronic distribution in the molecule, potentially affecting its reactivity and interaction with biological targets. The oxazolidinone ring is a common feature in bioactive molecules and can confer rigidity to the structure, which may be important for binding to biological receptors .
Chemical Reactions Analysis
The related compounds synthesized in the studies show reactivity towards aldehydes, leading to the formation of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones . The reactivity is influenced by the choice of base, with DBU leading to different stereoselectivities compared to NaH. It is reasonable to assume that this compound could also undergo similar reactions, potentially leading to the formation of various stereoisomers.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly reported, the properties of structurally similar compounds can provide some insights. The presence of the methoxy group could affect the solubility of the compound in organic solvents, and the fluorine atom could influence its lipophilicity, which is an important factor in drug design. The oxazolidinone core is known to impart stability to the compounds, which could be beneficial for the shelf-life of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Derivatives for Anti-Inflammatory Activity : Compounds related to N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide have been synthesized and evaluated for their anti-inflammatory properties. For instance, a study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-oxooxazolidin-5-yl acetamides, which showed significant anti-inflammatory activities (Sunder & Maleraju, 2013).
Full Characterization of Synthetic Precursors : Comprehensive structural and spectral studies, including solid-state nuclear magnetic resonance (SS NMR) and mass spectrometry, have been conducted on linezolid and its synthetic precursors, closely related to the chemical structure . These studies provide detailed insights into the dynamic molecular disorder and fragmentation pathways of these compounds (Wielgus et al., 2015).
Pharmacological Applications
- Development of Analgesic Agents : Research has been conducted on compounds structurally similar to this compound, leading to the development of analgesic agents. For example, certain 3-methyl-4-(N-phenyl amido)piperidines have shown potent analgesic properties (Lalinde et al., 1990).
Application in Imaging and Diagnostics
- Radiosynthesis for Imaging : There's research on the synthesis of compounds for imaging purposes, such as the radiosynthesis of [(11)C]AZD8931, which is useful for imaging EGFR, HER2, and HER3 signaling in medical diagnostics (Wang, Gao, & Zheng, 2014).
Herbicide and Pesticide Development
- Synthesis for Herbicidal Activities : Similar compounds have been synthesized and evaluated for their potential as herbicides. For example, the synthesis and herbicidal activities of novel triazolinone derivatives have been explored, which is indicative of the potential applications in agriculture (Luo et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c1-19-8-12(17)15-6-11-7-16(13(18)20-11)10-4-2-9(14)3-5-10/h2-5,11H,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYUTGWZOMSFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

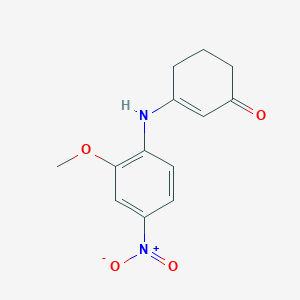

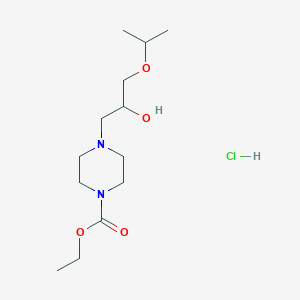
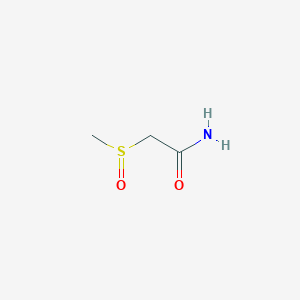
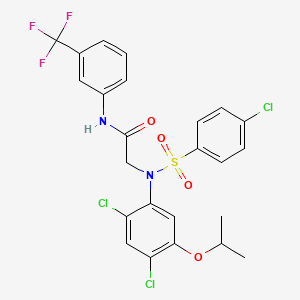
![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)
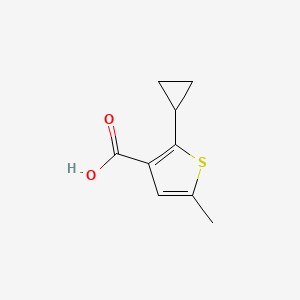
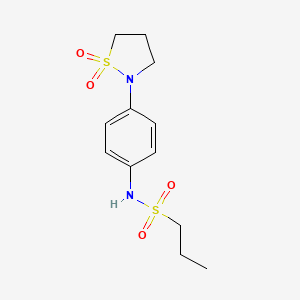

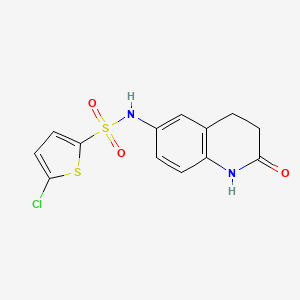
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)

![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)
![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)